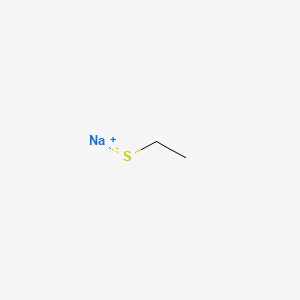
2-Fluoro-5-(trifluoromethoxy)benzamide
説明
The compound 2-Fluoro-5-(trifluoromethoxy)benzamide is a fluorinated benzamide derivative, which is a class of compounds that have garnered interest in various fields of chemistry and medicine. These compounds are often explored for their potential applications in imaging and therapy, particularly in the context of positron emission tomography (PET) imaging and as ligands for various receptors in the central nervous system (CNS) .
Synthesis Analysis
The synthesis of fluorinated benzamide analogs, such as 2-Fluoro-5-(trifluoromethoxy)benzamide, typically involves the introduction of fluorine atoms or fluorine-containing groups into the benzamide structure. One method reported for the introduction of fluorine atoms is the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, using N-fluoro-2,4,6-trimethylpyridinium triflate as the fluorine source . Another approach involves the displacement of mesylate precursors with [18F]fluoride to radiolabel benzamide analogs for PET imaging . Additionally, the synthesis of fluorinated benzamides can be achieved through the Claisen rearrangement of O-allyl ethers derived from o-vanillic acid or 2,3-dimethoxysalicylic acid, although the introduction of fluorine onto ethyl side chains can present challenges .
Molecular Structure Analysis
The molecular structure of fluorinated benzamides is characterized by the presence of fluorine atoms or fluorine-containing groups attached to the benzamide ring. The crystal structures of related N-[2-(trifluoromethyl)phenyl]benzamides have been reported, showing variations in the dihedral angles between the two benzene rings depending on the position and type of halogen substituents . The presence of fluorine atoms can significantly influence the molecular conformation and aggregation behavior of these compounds .
Chemical Reactions Analysis
Fluorinated benzamides can participate in various chemical reactions, including nucleophilic vinylic substitution (S(N)V) reactions, which can lead to the formation of heterocyclic compounds such as 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones . The reactivity of these compounds can be influenced by the presence of fluorine atoms, which can endow unique electrophilic reactivity to the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Fluoro-5-(trifluoromethoxy)benzamide and related compounds are influenced by the presence of fluorine atoms. Fluorine atoms can increase the lipophilicity of the molecule, which is beneficial for crossing biological membranes, and can also affect the molecule's thermal stability and moisture absorption . The introduction of fluorine can also lead to high binding affinity for certain receptors, as demonstrated by fluorinated benzamides synthesized for CNS dopamine D2 receptors . Additionally, the antimicrobial activity of fluorinated benzamides has been evaluated, with several compounds showing high activity against fungi and Gram-positive microorganisms .
科学的研究の応用
Catalyzed Ortho-Fluorination
Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines using N-fluoro-2,4,6-trimethylpyridinium triflate as the F(+) source and NMP as a promoter is crucial for converting triflamide into a wide range of synthetically useful functional groups. This method is broadly applicable in medicinal chemistry and synthesis, demonstrating the versatility of fluorination protocols in creating compounds with potential pharmaceutical applications (Wang, Mei, & Yu, 2009).
Synthesis of Fluorinated Heterocycles
N-Benzoyl β,β-difluoroenamides and N-benzoyl fluoroynamides, novel structural units, have been explored as precursors in heterocyclic synthesis. The presence of two fluorine atoms at the β-position endows unique electrophilic reactivity, facilitating the synthesis of 2-fluoro-1,4-benzoxazines and 2-fluoro-1,4-benzoxazepin-5-ones. This demonstrates the application of fluorinated compounds in developing new heterocyclic compounds for potential use in pharmaceuticals and agrochemicals (Meiresonne, Verniest, de Kimpe, & Mangelinckx, 2015).
Fluorination of Alcohols and Diols
A novel fluorous deoxy-fluorination reagent, N, N-diethyl-α,α-difluoro-[3,5-bis(1H,1H,2H,2H-perfluorodecyl)benzyl]amine, was prepared and used for the fluorination of alcohols and diols. This method allows for the efficient isolation of products and recovery of the reagent, highlighting the importance of fluorination techniques in synthesizing fluorinated analogs of alcohols and diols for various scientific applications (Furuya, Nomoto, Fukuhara, & Hara, 2009).
Synthesis of Fluorinated Polyimides
Soluble fluoro-polyimides were synthesized by reacting a fluorine-containing aromatic diamine with aromatic dianhydrides, yielding poly(amic acid)s that were then cyclized to form polyimide. This process demonstrates the role of fluorinated compounds in creating materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability, underlining the impact of fluorination in materials science (Xie, Liu, Zhou, Zhang, He, & Yang, 2001).
特性
IUPAC Name |
2-fluoro-5-(trifluoromethoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO2/c9-6-2-1-4(15-8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYHOMJMCMKWNKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395545 | |
| Record name | 2-fluoro-5-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
886498-17-5 | |
| Record name | 2-Fluoro-5-(trifluoromethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886498-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-fluoro-5-(trifluoromethoxy)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886498-17-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[4-(Trifluoromethyl)benzyl]-piperidine-4-carboxylic acid](/img/structure/B1308711.png)
![(Z)-3-(3-bromo-4-methoxyphenyl)-2-[(4-methylphenyl)sulfonyl]-2-propenenitrile](/img/structure/B1308712.png)









![N-[[1-amino-2-(1,2,4-triazol-1-yl)ethylidene]amino]-2-[(1-phenyl-1,2,4-triazol-3-yl)oxy]acetamide](/img/structure/B1308750.png)